molecular formula C2H7N3S B386246 1-Amino-2-methylisothiourea CAS No. 44387-06-6

1-Amino-2-methylisothiourea

Cat. No.: B386246
CAS No.: 44387-06-6
M. Wt: 105.17 g/mol
InChI Key: WQUPOMUBXOPGSN-UHFFFAOYSA-N
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Description

1-Amino-2-methylisothiourea: is an organic compound with the molecular formula C2H8N3S. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarbimidothioate group, which imparts unique chemical properties.

Scientific Research Applications

1-Amino-2-methylisothiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

“Methyl hydrazinecarbimidothioate” is used for research and development purposes only . The safety data sheet for this compound should be referred to for detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-methylisothiourea can be synthesized through several methods. One common route involves the reaction of methyl isothiocyanate with hydrazine hydrate. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.

Reaction:

CH3NCS+N2H4H2OCH3NHCSNHNH2\text{CH}_3\text{NCS} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NHCSNHNH}_2 CH3​NCS+N2​H4​⋅H2​O→CH3​NHCSNHNH2​

Industrial Production Methods

In industrial settings, the production of methyl hydrazinecarbimidothioate often involves large-scale batch reactors. The reaction conditions are optimized to ensure maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylisothiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbimidothioate derivatives.

Mechanism of Action

The mechanism by which methyl hydrazinecarbimidothioate exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes, making it useful in antimicrobial and anticancer research.

Comparison with Similar Compounds

1-Amino-2-methylisothiourea can be compared with other similar compounds such as:

    Methyl isothiocyanate: Similar in structure but lacks the hydrazine group.

    Hydrazinecarbimidothioate: Similar but without the methyl group.

    Thiosemicarbazide: Contains a similar functional group but with different substituents.

Uniqueness

The presence of both the methyl and hydrazine groups in methyl hydrazinecarbimidothioate imparts unique chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs.

List of Similar Compounds

  • Methyl isothiocyanate
  • Hydrazinecarbimidothioate
  • Thiosemicarbazide

Properties

CAS No.

44387-06-6

Molecular Formula

C2H7N3S

Molecular Weight

105.17 g/mol

IUPAC Name

methyl N'-aminocarbamimidothioate

InChI

InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5)

InChI Key

WQUPOMUBXOPGSN-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N/N)/N

SMILES

CSC(=NN)N

Canonical SMILES

CSC(=NN)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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